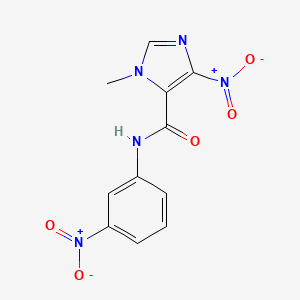

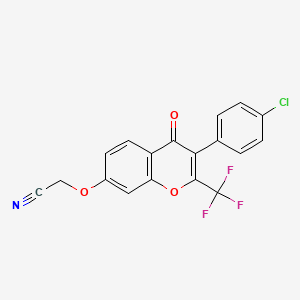

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide, also known as MNIC, is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is synthesized using a specific method and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Photochemical Properties : A study by Pfoertner and Daly (1987) investigated the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions. This research is relevant as it provides insight into the photochemical properties of similar compounds, including 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide (Pfoertner & Daly, 1987).

Synthetic Routes to Antitumor Drugs : Wang et al. (1997) explored new synthetic routes to the antitumor drug Temozolomide, highlighting the utility of certain imidazole derivatives in the synthesis of anticancer medications. This study is pertinent as it demonstrates the potential role of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide in pharmaceutical synthesis (Wang et al., 1997).

Inhibitory Effect on Aldehyde Dehydrogenase : Klink, Pachler, and Gottschlich (1985) studied 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), which strongly inhibits aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This research is relevant for understanding the biochemical interactions and potential therapeutic uses of similar compounds (Klink et al., 1985).

Synthesis of Benzimidazole Derivatives : Jagadeesha et al. (2023) developed a microwave-assisted, rapid synthesis method for benzimidazole derivatives with antileukemic activity. This study is significant for understanding the synthesis techniques that could be applied to similar compounds (Jagadeesha et al., 2023).

Antimicrobial Activities : Cavalleri, Volpe, and Arioli (1977) investigated the antimicrobial activities of various 2-nitro-1H-imidazoles, which is relevant for assessing the potential of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide in antimicrobial applications (Cavalleri et al., 1977).

Antibacterial Activity : Letafat et al. (2008) synthesized and evaluated a series of 5‐substituted 1‐methyl‐4‐nitro‐1H‐imidazole derivatives for their in‐vitro antibacterial activity. This study contributes to understanding the antibacterial potential of similar compounds (Letafat et al., 2008).

Polyamide Synthesis : Bouck and Rasmussen (1993) synthesized polyamides derived from imidazole derivatives, highlighting the application of these compounds in polymer chemistry (Bouck & Rasmussen, 1993).

properties

IUPAC Name |

3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O5/c1-14-6-12-10(16(20)21)9(14)11(17)13-7-3-2-4-8(5-7)15(18)19/h2-6H,1H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCVKBPRFQCVKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328265 |

Source

|

| Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

345616-71-9 |

Source

|

| Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(difluoromethoxy)phenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2373964.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)

![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)